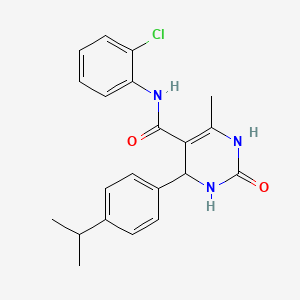
3-(2,4-dichlorophenyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-dichlorophenyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one, also known as DMTS, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields.
Mecanismo De Acción
The mechanism of action of 3-(2,4-dichlorophenyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 3-(2,4-dichlorophenyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. In neurons, 3-(2,4-dichlorophenyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to activate the Nrf2 pathway, which plays a crucial role in protecting cells from oxidative stress and inflammation. 3-(2,4-dichlorophenyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has also been shown to inhibit the activity of various bacterial and fungal enzymes, leading to their death.
Biochemical and Physiological Effects:
3-(2,4-dichlorophenyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the protection of neurons from oxidative stress and inflammation, and the inhibition of bacterial and fungal growth. 3-(2,4-dichlorophenyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(2,4-dichlorophenyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one for lab experiments is its high purity and availability. 3-(2,4-dichlorophenyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is also relatively stable and can be stored for extended periods without degradation. However, one limitation of 3-(2,4-dichlorophenyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is its limited solubility in aqueous solutions, which may require the use of organic solvents for experiments. Additionally, the mechanism of action of 3-(2,4-dichlorophenyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood, which may limit its potential applications in certain research areas.
Direcciones Futuras
There are several future directions for research on 3-(2,4-dichlorophenyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one, including further investigation of its mechanism of action, optimization of its synthesis method for increased yield and purity, and evaluation of its potential applications in other scientific fields, such as cardiovascular disease and inflammation. Additionally, the development of 3-(2,4-dichlorophenyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one derivatives with improved solubility and potency may expand its potential applications in various research areas.
Métodos De Síntesis
The synthesis of 3-(2,4-dichlorophenyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 2,4-dichlorophenyl isothiocyanate with 4-methoxybenzaldehyde in the presence of a base such as potassium carbonate. The resulting product is then treated with thiosemicarbazide to obtain 3-(2,4-dichlorophenyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one. This synthesis method has been optimized for high yield and purity, making 3-(2,4-dichlorophenyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one a readily available compound for research purposes.
Aplicaciones Científicas De Investigación
3-(2,4-dichlorophenyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various scientific fields, including cancer research, neuroprotection, and antimicrobial activity. In cancer research, 3-(2,4-dichlorophenyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 3-(2,4-dichlorophenyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and inflammation. Additionally, 3-(2,4-dichlorophenyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has demonstrated antimicrobial activity against various bacterial and fungal strains.
Propiedades
IUPAC Name |
(5Z)-3-(2,4-dichlorophenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO2S2/c1-22-12-5-2-10(3-6-12)8-15-16(21)20(17(23)24-15)14-7-4-11(18)9-13(14)19/h2-9H,1H3/b15-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKVLZGQTQLFGB-NVNXTCNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,5-dimethylphenyl){2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}amine](/img/structure/B5056451.png)

![N-(2-cyanophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5056455.png)
![1-[3-(2,5-dimethylphenoxy)propyl]pyrrolidine oxalate](/img/structure/B5056464.png)
![3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B5056467.png)

![2-{2-chloro-4-[(propylamino)sulfonyl]phenoxy}-N-phenylacetamide](/img/structure/B5056478.png)
![2-{[2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B5056520.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}pyridazine](/img/structure/B5056524.png)

![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B5056535.png)


![2-[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5056544.png)